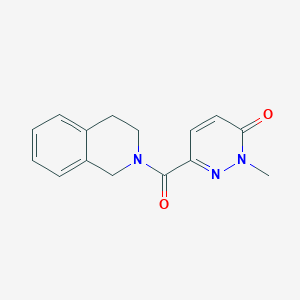

2(1H)-Quinolinone, 6-chloro-3,4-dihydro-4-methyl-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2(1H)-Quinolinone, 6-chloro-3,4-dihydro-4-methyl-” is a chemical compound. Unfortunately, there is limited information available about this specific compound . It’s important to note that the compound might be used in the synthesis of other complex molecules or as an intermediate in various chemical reactions .

Molecular Structure Analysis

The molecular structure of a compound defines its properties and reactivity. Unfortunately, the specific molecular structure of “2(1H)-Quinolinone, 6-chloro-3,4-dihydro-4-methyl-” is not provided in the available resources.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its boiling point, density, and pKa, can provide valuable information about its behavior under different conditions. Unfortunately, the specific physical and chemical properties of “2(1H)-Quinolinone, 6-chloro-3,4-dihydro-4-methyl-” are not provided in the available resources .Aplicaciones Científicas De Investigación

Environmental Applications and Degradation Studies

Research has identified "2(1H)-Quinolinone, 6-chloro-3,4-dihydro-4-methyl-" and its analogues as degradation products of methylquinolines in contaminated groundwater, with a particular focus on their formation under various redox conditions. A study by Reineke et al. (2008) highlighted the degradation of methyl- and hydroxy-methyl-substituted quinolines, including 2(1H)-quinolinone analogues, under sulfate-reducing conditions, revealing significant environmental persistence and transformation pathways. These findings are crucial for understanding pollutant behavior in tar oil-contaminated sites and developing remediation strategies (Reineke, Preiss, Elend, & Hollender, 2008).

Synthetic Chemistry and New Compounds Development

In synthetic chemistry, these compounds serve as intermediates for the synthesis of novel derivatives with potential applications in drug development and materials science. For instance, the synthesis of novel 4-pyrazolylquinolinone derivatives from 4-hydrazino-1-methyl-2(1H)quinolinone has been explored by Abass (2000), showcasing the versatility of quinolinone scaffolds in organic synthesis and the potential for discovering new biologically active compounds (Abass, 2000).

Medicinal Chemistry and Biological Activity

The "2(1H)-Quinolinone, 6-chloro-3,4-dihydro-4-methyl-" scaffold is also present in compounds with significant biological activities, including potential antitumor effects. Venet et al. (2003) described the development of a farnesyl protein transferase inhibitor, showcasing the importance of the quinolinone core in medicinal chemistry for cancer therapy (Venet, End, & Angibaud, 2003). Additionally, the synthesis and characterization of 4-hydroxy quinolinone derivatives as antioxidants in lubricating greases by Hussein, Ismail, and El-Adly (2016) highlight the compound's utility beyond pharmaceuticals, demonstrating its role in industrial applications (Hussein, Ismail, & El-Adly, 2016).

Mecanismo De Acción

Target of Action

It’s structurally similar to other quinoline derivatives, which are known to interact with various biological targets .

Mode of Action

Quinoline derivatives are known to interact with their targets through various mechanisms, including inhibition or activation of enzymes, interaction with cell receptors, and disruption of cell membrane integrity .

Biochemical Pathways

Quinoline derivatives are known to affect various biochemical pathways, including those involved in cell signaling, metabolism, and cell cycle regulation .

Pharmacokinetics

It’s known that the compound has a boiling point of 4988±450 °C and a density of 1384, which may influence its bioavailability .

Result of Action

Quinoline derivatives are known to have various biological activities, including antimicrobial, antitumor, and anti-inflammatory effects .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can influence the action of similar compounds .

Safety and Hazards

Propiedades

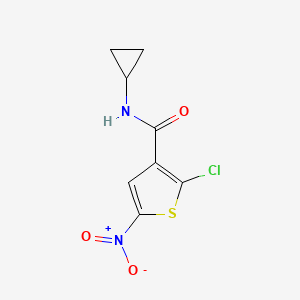

IUPAC Name |

6-chloro-4-methyl-3,4-dihydro-1H-quinolin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO/c1-6-4-10(13)12-9-3-2-7(11)5-8(6)9/h2-3,5-6H,4H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIKBUVFYSCPEHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)NC2=C1C=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-2-iodobenzamide](/img/structure/B2809283.png)

![6-(2-Ethoxyphenyl)-4,7,8-trimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2809284.png)

![7-(3-fluorophenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2809291.png)

![2-[(3-Bromo-4-methylphenyl)carbamoyl]benzoic acid](/img/structure/B2809293.png)

![tert-Butyl 4-chlorospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B2809296.png)

![N-(2-methoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B2809298.png)

![2,2-dimethyl-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]propanamide](/img/structure/B2809299.png)